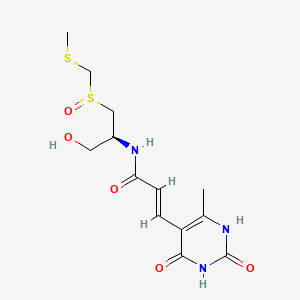
Sparsomycin
Descripción general
Descripción
Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .
Synthesis Analysis
The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .Molecular Structure Analysis
Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .Physical And Chemical Properties Analysis
Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .Aplicaciones Científicas De Investigación
Application 1: Antiplasmodial Activity
- Specific Scientific Field : Pharmacology and Parasitology .
- Summary of the Application : Sparsomycin (Sm) has been studied for its potent antiplasmodial activity. It has been evaluated against different strains of Plasmodium, the parasite responsible for malaria .
- Methods of Application or Experimental Procedures : The growth-inhibitory effects of Sparsomycin were evaluated against Plasmodium falciparum 3D7 (chloroquine-sensitive strain), P. falciparum K1 (resistant to multiple drugs, including chloroquine), P. yoelii 17XNL (cause of uncomplicated rodent malaria) and P. berghei ANKA (cause of complicated rodent malaria). The study used a fluorescence-based assay to determine the half-maximal inhibitory concentrations (IC50) of Sparsomycin .
- Results or Outcomes : Sparsomycin exhibited IC50 of 12.07 and 25.43 nM against P. falciparum 3D7 and K1, respectively. In vitro treatment of P. falciparum 3D7 with Sparsomycin at 10 or 50 nM induced morphological alteration, blocked parasites in the ring state and prevented erythrocyte reinvasion, even after removal of the compound. In mice infected with P. yoelii 17XNL, the administration of 100 μg/kg Sparsomycin for 7 days did not affect parasitemia. Meanwhile, treatment with 300 μg/kg Sparsomycin resulted in a significantly lower parasitemia peak (18.85%) than that observed in the control group (40.13%). In mice infected with P. berghei ANKA, both four and seven doses of Sparsomycin (300 μg/kg) prolonged survival by 33.33% .
Application 2: Protein Biosynthesis Inhibition
- Specific Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : Sparsomycin (Sm) is an antibiotic that was initially isolated from Streptomyces sparsogenes in 1962 . It has been studied for its ability to inhibit protein biosynthesis in bacteria, archaea, and eukaryotes . This property makes it a valuable tool for studying the mechanisms of protein synthesis.
- Results or Outcomes : Sparsomycin has been found to selectively act on several human tumors . This suggests that it could potentially be used as a therapeutic agent in cancer treatment, although more research is needed to fully understand its mechanisms of action and potential side effects .
Application 3: Total Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Sparsomycin has been synthesized in the laboratory. This total synthesis is significant because it allows for the production of Sparsomycin without the need for natural sources, which can be scarce or difficult to cultivate .
- Methods of Application or Experimental Procedures : The exact experimental procedures for the total synthesis of Sparsomycin are complex and involve multiple steps. The synthesis involves the use of cysteine and serine inversion .
- Results or Outcomes : The total synthesis of Sparsomycin was successfully achieved . This opens up possibilities for the production of Sparsomycin in larger quantities and for further studies on its properties and potential applications .
Safety And Hazards
Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZIVIOZDNKEQ-RVUDUMFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Upjohn Antibiotic 155b1t | |
CAS RN |
1404-64-4 | |
| Record name | SPARSOMYCIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



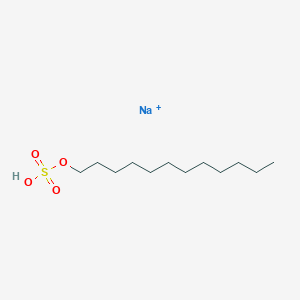
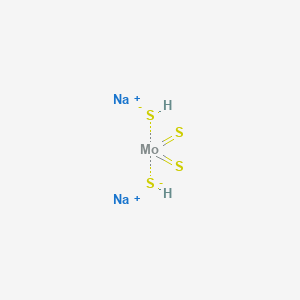
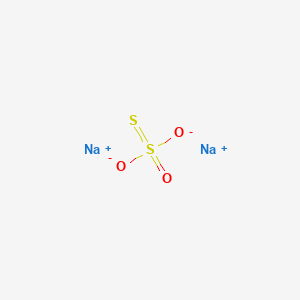
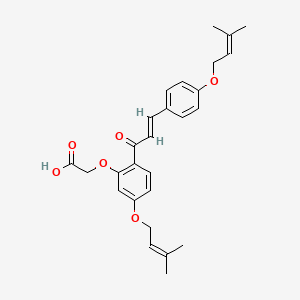
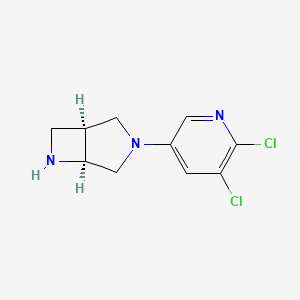
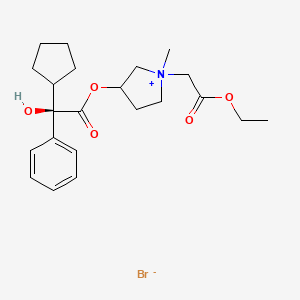
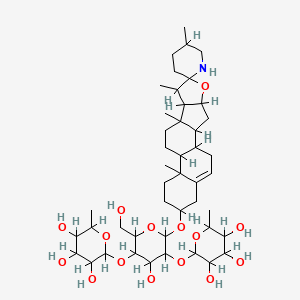
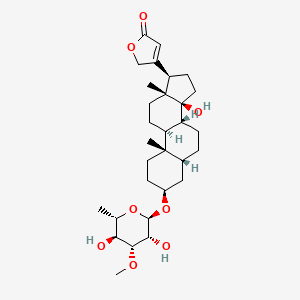
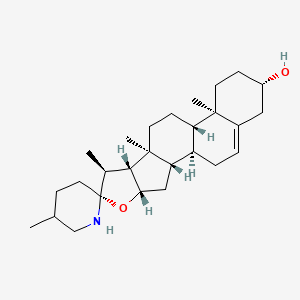
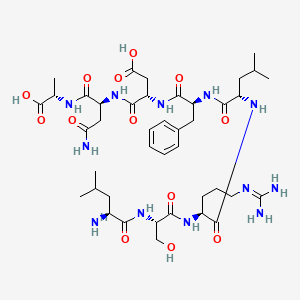
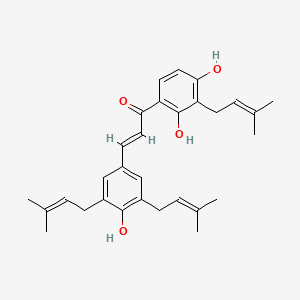
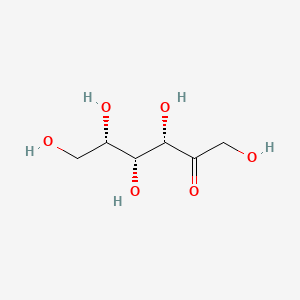
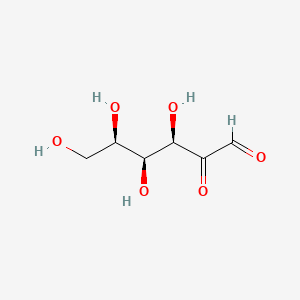
![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)